molecular formula C22H24N6O2 B10940775 6-(4-methoxyphenyl)-1,3-dimethyl-N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-(4-methoxyphenyl)-1,3-dimethyl-N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10940775
M. Wt: 404.5 g/mol
InChI Key: GRGDCRAHCTXZAI-UHFFFAOYSA-N
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Description

6-(4-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-[2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 6-(4-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-[2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:

Industrial production methods would likely optimize these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

6-(4-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-[2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-(4-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-[2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-[2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved in its mechanism of action depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Properties

Molecular Formula

C22H24N6O2

Molecular Weight

404.5 g/mol

IUPAC Name

6-(4-methoxyphenyl)-1,3-dimethyl-N-[2-(5-methylpyrazol-1-yl)ethyl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H24N6O2/c1-14-9-10-24-28(14)12-11-23-22(29)18-13-19(16-5-7-17(30-4)8-6-16)25-21-20(18)15(2)26-27(21)3/h5-10,13H,11-12H2,1-4H3,(H,23,29)

InChI Key

GRGDCRAHCTXZAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1CCNC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=C(C=C4)OC

Origin of Product

United States

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